

Spectroscopic Profile of Ethyl 5-methylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-methylisoxazole-3-carboxylate*

Cat. No.: B1293933

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-methylisoxazole-3-carboxylate** ($C_7H_9NO_3$, CAS Number: 3209-72-1). Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted data, analysis of characteristic functional groups, and general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: Ethyl 5-methyl-1,2-oxazole-3-carboxylate
- Molecular Formula: $C_7H_9NO_3$
- Molecular Weight: 155.15 g/mol
- Appearance: White to off-white solid
- Melting Point: 27-31 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Below are the predicted ^1H and ^{13}C NMR spectral data for **Ethyl 5-methylisoxazole-3-carboxylate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.40	Triplet	3H	-O-CH ₂ -CH ₃
~2.50	Singlet	3H	Isoxazole-CH ₃
~4.40	Quartet	2H	-O-CH ₂ -CH ₃
~6.50	Singlet	1H	Isoxazole-CH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~12.0	Isoxazole-CH ₃
~14.0	-O-CH ₂ -CH ₃
~62.0	-O-CH ₂ -CH ₃
~102.0	Isoxazole-C4
~158.0	Isoxazole-C3
~160.0	C=O (Ester)
~170.0	Isoxazole-C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1610	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (aliphatic)
~1250	Strong	C-O stretch (ester)
~1100	Medium	N-O stretch (isoxazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
155	[M] ⁺ (Molecular ion)
126	[M - C ₂ H ₅] ⁺
110	[M - OCH ₂ CH ₃] ⁺
82	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

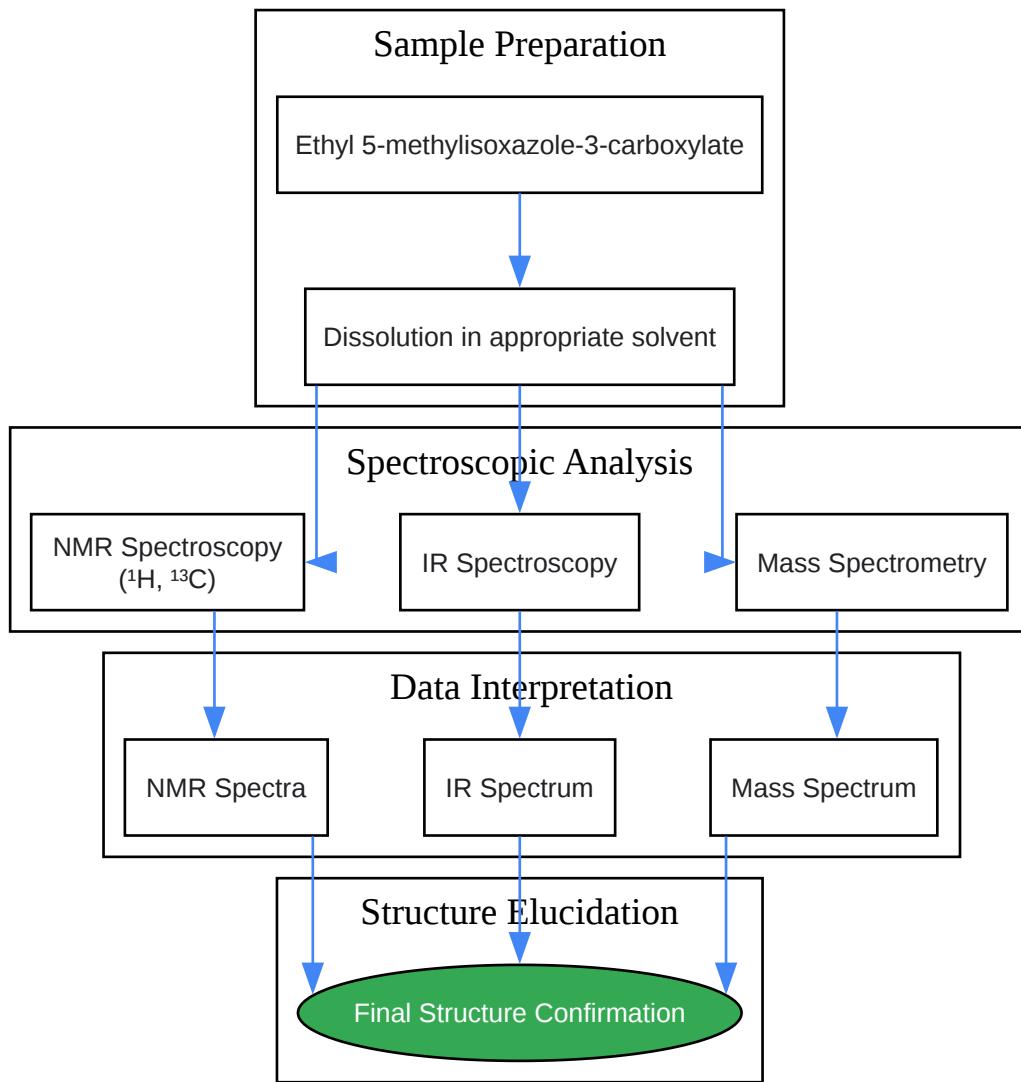
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-methylisoxazole-3-carboxylate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

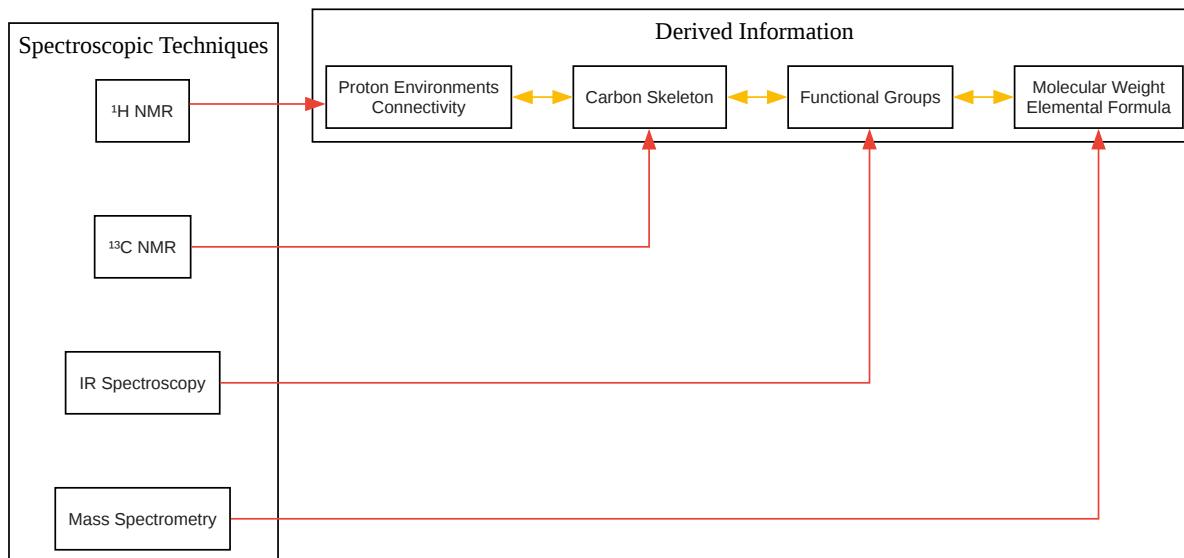
- Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film. Gently melt a small amount of the sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.


- **Instrumentation:** Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- **Data Acquisition:**
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
 - EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

[Click to download full resolution via product page](#)

A general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Logical relationships between spectroscopic techniques and derived structural information.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-methylisoxazole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293933#spectroscopic-data-of-ethyl-5-methylisoxazole-3-carboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com